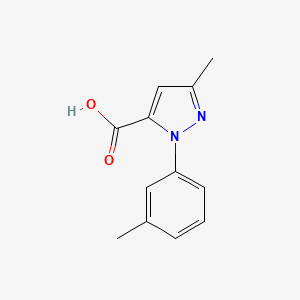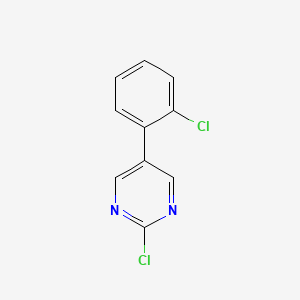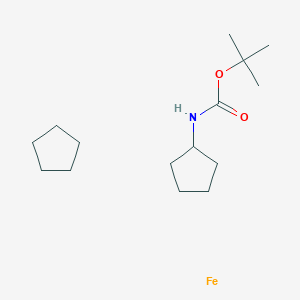![molecular formula C13H13NO B13986968 3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
3-Methoxy-[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH₃) attached to one ring and an amine group (-NH₂) attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-[1,1’-biphenyl]-2-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Amination: The amine group can be introduced through a reduction reaction of a nitro precursor or via direct amination using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for 3-Methoxy-[1,1’-biphenyl]-2-amine may involve large-scale catalytic processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro precursor can be reduced to form the amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings react with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) can be used under acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of the amine group.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
3-Methoxy-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 3-Methoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Methoxy-2-methyl-[1,1’-biphenyl]-4-amine: Similar structure with a methyl group instead of an amine group.
4’-Methoxy-[1,1’-biphenyl]-2-amine: Similar structure with the methoxy group at a different position.
Uniqueness
3-Methoxy-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
2-methoxy-6-phenylaniline |
InChI |
InChI=1S/C13H13NO/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h2-9H,14H2,1H3 |
Clé InChI |
RNIUBMCNHJLZCF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


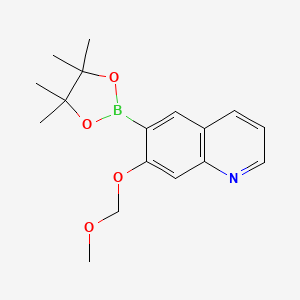
![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)



![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)


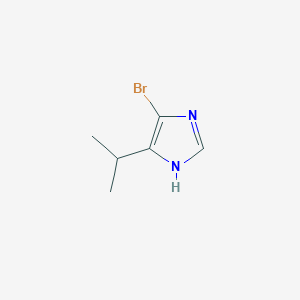
![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)
